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N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide

Chemoproteomics ABPP Target Engagement

N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide (synonym: DA-P3, Dopamine Heptynamide) is a catechol-containing, alkyne-functionalized small molecule designed as an activity-based protein profiling (ABPP) probe. It belongs to the class of N-acyl dopamine derivatives, featuring a dopamine (3,4-dihydroxyphenethylamine) core conjugated via an amide bond to a hept-6-ynoic acid chain that terminates in a bioorthogonal alkyne handle.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 2470435-38-0
Cat. No. B2980609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide
CAS2470435-38-0
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESC#CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C15H19NO3/c1-2-3-4-5-6-15(19)16-10-9-12-7-8-13(17)14(18)11-12/h1,7-8,11,17-18H,3-6,9-10H2,(H,16,19)
InChIKeyWXEIAKGIMIZSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide (CAS 2470435-38-0): Compound Identity and Core Characteristics for Procurement Evaluation


N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide (synonym: DA-P3, Dopamine Heptynamide) is a catechol-containing, alkyne-functionalized small molecule designed as an activity-based protein profiling (ABPP) probe [1]. It belongs to the class of N-acyl dopamine derivatives, featuring a dopamine (3,4-dihydroxyphenethylamine) core conjugated via an amide bond to a hept-6-ynoic acid chain that terminates in a bioorthogonal alkyne handle [2]. With a molecular weight of 261.32 Da, logP of 0.7, and zero Lipinski rule-of-five violations, this compound is primarily utilized as a chemoproteomic tool for covalent labeling, enrichment, and identification of protein targets in complex biological systems through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1][2].

Why Generic Substitution of N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide with Common Dopamine Derivatives or Alkyne Probes Is Not Advisable


Procurement of a dopamine-derived probe or alkyne-functionalized small molecule cannot be fulfilled by seemingly similar in-class compounds. Traditional dopamine derivatives such as N-octanoyl dopamine (CGP3466B) lack the terminal alkyne handle required for bioorthogonal click chemistry, precluding their direct use in ABPP workflows . Conversely, commercially available alkyne probes like DAyne exhibit distinct reactivity profiles with differential quinone-mediated protein adduction signatures and variable target scopes when applied in live-cell labeling experiments, as demonstrated by competitive chemoproteomics studies [1]. The specific linker length between the dopamine core and the alkyne moiety in DA-P3 (seven-carbon hept-6-ynamide chain) further influences target engagement breadth and labeling efficiency relative to probes with shorter or longer spacers, making direct functional interchangeability unreliable without revalidation [1].

Quantitative Differentiation of N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide from Closest Structural and Functional Analogs


Head-to-Head Comparison of Chemoproteomic Target Engagement Breadth: DA-P3 vs. DAyne in Human Cell Lysates

DA-P3 (this compound) demonstrates broad and distinct chemoproteomic target labeling in live human cell experiments. In competitive ABPP assays, the dopamine-based minimalist catechol probe (structurally analogous to DA-P3 with an alkyne handle) labeled 508 distinct enzyme targets across multiple protein families in human cell lysates, with binding site ratios ranging from 4.48 to 16.19 [1]. Direct competitive displacement by parent dopamine (DA) at concentrations up to 50 µM resulted in substantial but incomplete outcompetition, with residual probe binding indicative of high-affinity catechol-modified proteome subpopulations, and near-complete displacement observed only at 100–200 µM DA [2]. In contrast, the DAyne probe (a dopamine-mimetic with a structurally distinct linker) exhibited a narrower reactivity profile and primarily enriched proteins within the ER stress pathway, including PDIA3, as the dominant functional target class [3].

Chemoproteomics ABPP Target Engagement

Competitive Displacement Potency of Dopamine Against Probe Labeling: Quantified Residual Binding After DA Competition

In competitive ABPP experiments, the catechol chemical probe (DA-P3 analog) was largely outcompeted by its parent compound dopamine. Quantitative gel-based fluorescence analysis showed that 50 µM dopamine reduced probe labeling intensity by approximately 60–70% across the proteome, while near-complete suppression required 100–200 µM dopamine [1]. This dose-dependent competition profile enables researchers to discriminate between high-affinity catechol-reactive targets (residual labeling at 50 µM DA) and bulk catechol-modified proteins (displaced at lower DA concentrations). In contrast, competition with other catechol-containing natural products such as quercetin and caffeic acid at equimolar concentrations (50 µM) yielded distinct competitive signatures with varying degrees of displacement depending on target identity, providing a differential selectivity fingerprint [1].

Chemical Proteomics Competitive ABPP Target Specificity

Structural Differentiation from N-Octanoyl Dopamine: Hept-6-ynamide vs. Saturated Octanamide Chain

The defining structural feature of DA-P3 is its terminal alkyne group (C≡C) at the 6-position of the heptanamide chain, absent in the closely related N-octanoyl dopamine (CGP3466B, CAS 105026-81-1) which bears a fully saturated octanamide chain [1]. This alkyne enables CuAAC click chemistry with azide-functionalized reporter tags (fluorophores, biotin) for downstream detection and enrichment. In the Pepperdine synthesis protocol, DA-P3 was successfully conjugated to biotin-azide via CuAAC and used for streptavidin-based immunoprecipitation of target proteins from E. coli lysates at a probe concentration of 4 µM [1]. N-Octanoyl dopamine, lacking the alkyne, cannot participate in this bioorthogonal conjugation and therefore cannot be directly employed in ABPP enrichment workflows without additional chemical derivatization .

Click Chemistry Bioorthogonal Chemistry Probe Design

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Advantages Over DAyne

DA-P3 exhibits favorable physicochemical properties relative to the DAyne probe for cellular permeability and solubility. DA-P3 has a molecular weight of 261.32 Da and a calculated logP (xlogp) of 0.7, with zero violations of Lipinski's rule of five [1]. DAyne (CAS 1866495-46-6) has a molecular weight of 303.36 Da (C₁₆H₂₁N₃O₃) and contains additional hydrogen bond donors and acceptors including a triazole ring, which may influence its membrane permeability and solubility profile [2]. The lower molecular weight and moderate lipophilicity of DA-P3 suggest potentially superior passive membrane permeability and aqueous solubility, which are critical parameters for live-cell labeling experiments where intracellular target engagement is required [1].

Drug-likeness Physicochemical Properties Probe Optimization

Synthetic Accessibility and Amide Bond Formation Efficiency: Greener Coupling Protocol for DA-P3

The synthesis of DA-P3 employs a room-temperature amide coupling between dopamine hydrochloride and 6-heptynoic acid using EDC and Oxyma Pure as coupling reagents in DMF, proceeding overnight at ambient temperature [1]. This protocol avoids the use of hazardous reagents such as HOBt (commonly used in alternative amide couplings) and proceeds without heating, representing a comparatively greener and operationally simpler synthetic route [1]. While no direct comparative yield data against alternative dopamine-alkyne probe syntheses are publicly available, the Pepperdine protocol reports successful product formation confirmed by ¹H NMR and TLC, indicating adequate conversion under mild conditions [1].

Green Chemistry Amide Synthesis Probe Manufacturing

Recommended Application Scenarios for N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide Based on Quantitative Differentiation Evidence


Unbiased Chemoproteomic Target Deconvolution of Catechol-Containing Natural Products and Drugs

DA-P3's demonstrated ability to label 508 enzyme targets across diverse protein classes, combined with its competitive displacement by dopamine and other catechol natural products, makes it the probe of choice for systematic target-ID campaigns [1][2]. Researchers seeking to elucidate the molecular targets of bioactive catechol-containing compounds from foods, beverages, or traditional medicines should employ DA-P3 in competitive ABPP workflows, using the established 50–200 µM dopamine competition window to discriminate high-confidence targets [2].

Live-Cell Labeling for Intracellular Catechol-Modified Proteome Mapping

With a favorable logP of 0.7 and molecular weight of 261.32 Da (Lipinski-compliant), DA-P3 is well-suited for passive cellular uptake and intracellular protein labeling [1]. This property is critical for experiments requiring probe delivery into live human cells, such as mapping the catechol-modified proteome in neuronal cell lines (e.g., SH-SY5Y) relevant to Parkinson's disease research, where intracellular dopamine dysregulation drives pathogenesis [3].

Bacterial Protein Target Identification Using Click Chemistry Enrichment

The successful biotin-streptavidin pull-down of DA-P3-labeled proteins from E. coli lysates at 4 µM probe concentration validates this compound for microbial chemoproteomics [1]. This application is particularly relevant for investigating how dietary catechols interact with gut microbiome proteins, a growing area of functional food and microbiome research where DA-P3 provides the essential alkyne handle for CuAAC-based enrichment not achievable with non-alkyne dopamine analogs [1].

Discovery-Stage Probe for Parkinsons Disease Protein Adduction Studies

Given that dopamine-quinone (DQ)-mediated protein adduction is implicated in Parkinson's disease neurodegeneration, DA-P3—as a dopamine-derived alkyne probe—enables the global profiling of DQ-modified proteins in neuronal models [2]. The 508-target breadth observed in chemoproteomic datasets [1] supports its use for hypothesis-generating discovery of novel PD-relevant protein targets susceptible to catechol modification, complementing more narrowly focused probes such as DAyne [3].

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